molecular formula C12H18 B14163296 Bicyclohexenyl CAS No. 1128-65-0

Bicyclohexenyl

Cat. No.: B14163296
CAS No.: 1128-65-0
M. Wt: 162.27 g/mol
InChI Key: VSIYJQNFMOOGCU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclohexenyl can be synthesized through several methods. One common method involves the dehydrogenation of cyclohexane under specific conditions. Another approach is the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Additionally, exposure of cyclohexane to radiation can produce bicyclohexyl among other hydrocarbons .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of aromatic compounds. This process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclohexenyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Cyclohexanone and cyclohexanol.

    Reduction: Cyclohexane.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

Bicyclohexenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclohexenyl involves its interaction with molecular targets through its unique structure. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level. Its effects are mediated by the formation of intermediates and the activation of specific functional groups.

Comparison with Similar Compounds

Similar Compounds

    Bicyclohexyl: Similar structure but lacks the double bonds present in bicyclohexenyl.

    Cyclohexane: A simpler structure with only one cyclohexane ring.

    Cyclohexene: Contains a single cyclohexene ring, making it less complex than this compound.

Uniqueness

This compound is unique due to its dual cyclohexene rings connected by a single bond, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structure allows for diverse applications and interactions in various fields of research and industry.

Properties

CAS No.

1128-65-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-(cyclohexen-1-yl)cyclohexene

InChI

InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2

InChI Key

VSIYJQNFMOOGCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CCCCC2

Origin of Product

United States

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